molecular formula C6H2Cl2INO B15363718 2-Chloro-5-iodonicotinoyl chloride

2-Chloro-5-iodonicotinoyl chloride

Cat. No.: B15363718
M. Wt: 301.89 g/mol
InChI Key: CJFBCJGFCIVZET-UHFFFAOYSA-N
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Description

2-Chloro-5-iodonicotinoyl chloride: is an organic compound that belongs to the class of halogenated nicotinoyl chlorides It is characterized by the presence of both chlorine and iodine atoms attached to a nicotinoyl chloride framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-iodonicotinoyl chloride typically involves the halogenation of nicotinoyl chloride derivatives. One common method includes the chlorination of 5-iodonicotinic acid followed by conversion to the corresponding acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent addition, is crucial. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-iodonicotinoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of new derivatives.

    Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.

    Reduction Reactions: The compound can be reduced to form 2-chloro-5-iodonicotinic acid or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar solvents under mild heating.

    Coupling: Palladium catalysts (Pd) with bases like potassium carbonate (K₂CO₃) in organic solvents such as tetrahydrofuran (THF).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst.

Major Products

Scientific Research Applications

2-Chloro-5-iodonicotinoyl chloride is utilized in several scientific research areas:

    Chemistry: As a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: In the study of enzyme inhibitors and receptor modulators, where it serves as a precursor for bioactive compounds.

    Industry: Used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism by which 2-Chloro-5-iodonicotinoyl chloride exerts its effects involves its reactivity towards nucleophiles and its ability to form stable intermediates. The molecular targets often include enzymes and receptors where the compound or its derivatives can bind and modulate activity. The pathways involved typically include halogenation and substitution mechanisms that alter the biological activity of target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-fluoronicotinoyl chloride
  • 2-Chloro-5-bromonicotinoyl chloride
  • 2-Chloro-5-iodopyridine

Uniqueness

Compared to similar compounds, 2-Chloro-5-iodonicotinoyl chloride is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity patterns. This dual halogenation allows for versatile synthetic applications and the formation of diverse derivatives with potential biological activity.

Conclusion

This compound is a valuable compound in organic synthesis and scientific research. Its unique chemical properties and reactivity make it a crucial intermediate in the development of new materials and pharmaceuticals. Understanding its preparation methods, chemical reactions, and applications can facilitate its effective use in various fields.

Properties

Molecular Formula

C6H2Cl2INO

Molecular Weight

301.89 g/mol

IUPAC Name

2-chloro-5-iodopyridine-3-carbonyl chloride

InChI

InChI=1S/C6H2Cl2INO/c7-5-4(6(8)11)1-3(9)2-10-5/h1-2H

InChI Key

CJFBCJGFCIVZET-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C(=O)Cl)Cl)I

Origin of Product

United States

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